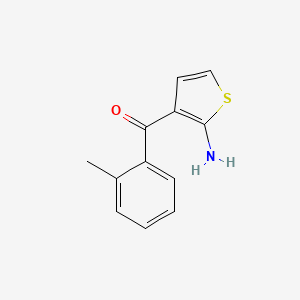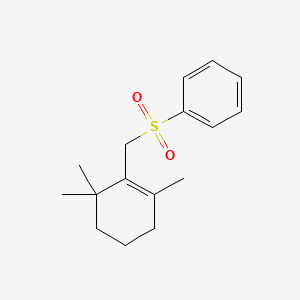
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is an organic compound with the molecular formula C16H22O2S It is a member of the benzenesulfonyl compounds and is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a cyclohexene ring with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene typically involves the reaction of (2,6,6-Trimethylcyclohex-1-enyl)methanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a sulfonate ester intermediate, which is then converted to the desired product under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene involves its interaction with molecular targets through its sulfonyl group. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can affect various molecular pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- (2,6,6-Trimethylcyclohex-1-enyl)methanol
- Benzenesulfonyl chloride
- (2,6,6-Trimethylcyclohex-1-enyl)methyl benzenesulfonate
Uniqueness
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene is unique due to the presence of both a cyclohexene ring and a sulfonyl group attached to a benzene ring
特性
CAS番号 |
56691-74-8 |
|---|---|
分子式 |
C16H22O2S |
分子量 |
278.4 g/mol |
IUPAC名 |
(2,6,6-trimethylcyclohexen-1-yl)methylsulfonylbenzene |
InChI |
InChI=1S/C16H22O2S/c1-13-8-7-11-16(2,3)15(13)12-19(17,18)14-9-5-4-6-10-14/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChIキー |
WQRHISGXRFLGKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



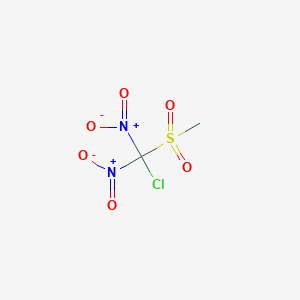
![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


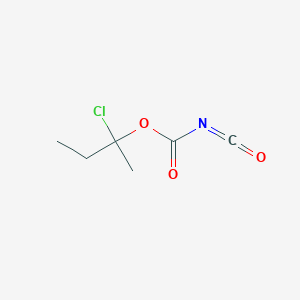
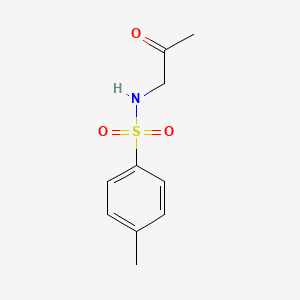
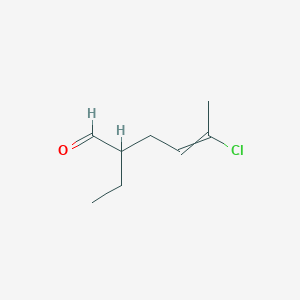
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
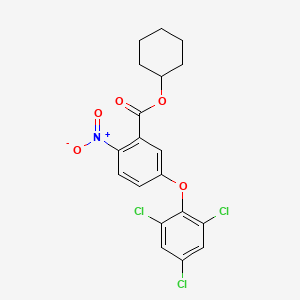
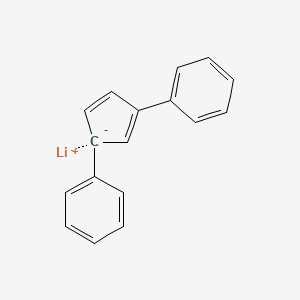
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
